molecular formula C14H12Cl2N2O3S B7723908 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride

Cat. No.: B7723908
M. Wt: 359.2 g/mol
InChI Key: JRRFUUFVHYLYGP-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C14H12Cl2N2O3S and a molecular weight of 359.23 g/mol . This compound is characterized by the presence of a chlorophenyl group, a ureido group, and a benzenesulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride typically involves the reaction of 4-chlorophenyl isocyanate with 2-methylbenzenesulfonyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and urea derivative.

    Oxidation and Reduction: The chlorophenyl group can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Produces sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: Yields sulfonic acid and urea derivatives.

    Oxidation and Reduction: Results in various oxidized or reduced chlorophenyl derivatives.

Scientific Research Applications

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ureido and sulfonyl chloride groups enable it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Bromophenyl)ureido]-2-methylbenzenesulfonyl chloride
  • 4-[3-(4-Fluorophenyl)ureido]-2-methylbenzenesulfonyl chloride
  • 4-[3-(4-Methylphenyl)ureido]-2-methylbenzenesulfonyl chloride

Uniqueness

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness allows for selective interactions with biological targets and distinct reactivity patterns in chemical synthesis.

Properties

IUPAC Name

4-[(4-chlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9-8-12(6-7-13(9)22(16,20)21)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRFUUFVHYLYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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